Isomer-Specific Physicochemical Properties Determine Process Feasibility and Purity Control
2-Acetylpyridine exhibits a unique combination of physical properties relative to its 3- and 4-positional isomers that materially impact handling, purification, and downstream processing. Notably, it possesses the lowest boiling point (192°C vs. 220°C for 3-acetylpyridine and 212°C for 4-acetylpyridine) and the lowest density (1.08 g/mL vs. 1.106 g/mL for 3- and 1.103 g/mL for 4-isomer) [1]. This lower boiling point can simplify distillation-based purification and reduce thermal stress during isolation. Furthermore, its melting point of 8–10°C makes it a liquid at room temperature, in contrast to 4-acetylpyridine which can solidify at ambient conditions (mp 16°C), affecting storage and handling logistics . Its water solubility profile also differs significantly; while 3-acetylpyridine is miscible with water, and 4-acetylpyridine is sparingly soluble, 2-acetylpyridine shows intermediate solubility [1]. This directly influences solvent selection for biphasic reactions and extraction efficiency.
| Evidence Dimension | Boiling Point / Density / Melting Point / Water Solubility |
|---|---|
| Target Compound Data | bp 192°C; density 1.08 g/mL; mp 8-10°C; moderately soluble |
| Comparator Or Baseline | 3-Acetylpyridine: bp 220°C; density 1.106 g/mL; mp 12°C; miscible | 4-Acetylpyridine: bp 212°C; density 1.103 g/mL; mp 16°C; sparingly soluble |
| Quantified Difference | bp: -28°C vs 3-isomer, -20°C vs 4-isomer; density: -0.026 g/mL vs 3-isomer, -0.023 g/mL vs 4-isomer; mp: -2°C vs 3-isomer, -6°C vs 4-isomer; solubility: intermediate vs miscible and sparingly soluble |
| Conditions | Standard atmospheric pressure; reported literature values |
Why This Matters
The lower boiling point and liquid state at ambient temperatures simplify distillation and handling, reducing energy costs and improving operational safety for procurement and manufacturing scale-up.
- [1] Baike Baidu. 乙酰基吡啶 [Acetylpyridine]. Comparative Isomer Properties Table. Entry ID: 19180852. View Source
